Osthole

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Osthole can be synthesized through various methods. One common synthetic route involves the Stille cross-coupling reaction. The 8-iodocoumarin derivative undergoes a reaction with tributyl (3-methylbut-2-en-1-yl) stannane in the presence of a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in dimethylformamide at 80°C, resulting in productive yields of this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction and separation from plants. The fruits of Cnidium monnieri are a primary source. The extraction process involves using solvents such as ethanol or methanol to obtain the crude extract, followed by purification steps like column chromatography to isolate this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Osthole durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die möglicherweise verbesserte biologische Aktivitäten aufweisen.

Reduktion: Reduktionsreaktionen können die Coumarinstruktur verändern, wodurch möglicherweise ihre pharmakologischen Eigenschaften verändert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Es werden Reagenzien wie Halogene (Chlor, Brom) oder Alkylierungsmittel (Methyliodid) eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene this compound-Derivate, die jeweils möglicherweise einzigartige biologische Aktivitäten aufweisen .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: this compound und seine Derivate werden auf ihr Potenzial als Leitstrukturen in der Medikamentenforschung und -entwicklung untersucht.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch mehrere molekulare Ziele und Signalwege:

Antitumor: this compound hemmt die Proliferation von Krebszellen, induziert Apoptose und verhindert die Invasion und Migration von Krebszellen.

Neuroprotektiv: this compound schützt Neuronen, indem es die Spiegel von cyclischem Adenosinmonophosphat (cAMP) und cyclischem Guanosinmonophosphat (cGMP) moduliert.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Osthole has been extensively studied for its anticancer potential across various cancer types. Research indicates that this compound can inhibit cell proliferation and induce apoptosis in different cancer cell lines through multiple mechanisms.

Case Studies

Neuroprotective Effects

This compound exhibits significant neuroprotective properties that may be beneficial in treating neurodegenerative diseases.

Case Studies

This compound's neuroprotective effects were demonstrated in animal models where it alleviated symptoms associated with conditions like chronic pain and seizures.

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent through various biological activities.

Data Table

| Inflammatory Condition | Model Used | Effect Observed | Reference |

|---|---|---|---|

| Chronic Pain | Rat Model | Reduced pain response | |

| Inflammatory Disease | Cell Culture | Suppressed cytokine release |

Osteogenic Activity

This compound is recognized for its role in promoting bone health.

Case Studies

Studies have shown that this compound can enhance bone density and strength in animal models, suggesting its potential application in treating osteoporosis.

Wirkmechanismus

Osthole exerts its effects through multiple molecular targets and pathways:

Anticancer: this compound inhibits cancer cell proliferation, induces apoptosis, and prevents invasion and migration of cancer cells.

Neuroprotective: this compound protects neurons by modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.

Vergleich Mit ähnlichen Verbindungen

Osthole ist unter den Coumarinderivaten aufgrund seines breiten Spektrums an biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:

Esculetin: Ein weiteres Coumarinderivat mit antioxidativen und entzündungshemmenden Eigenschaften.

Umbelliferon: Eine Coumarinverbindung mit antimikrobiellen und entzündungshemmenden Eigenschaften.

This compound zeichnet sich durch sein umfassendes pharmakologisches Profil und seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen aus.

Biologische Aktivität

Osthole, a natural compound primarily derived from Cnidium monnieri, has garnered significant attention in recent pharmacological research due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its anti-inflammatory, anti-cancer, neuroprotective, and osteogenic properties, supported by case studies and detailed research findings.

Overview of this compound

This compound is a coumarin derivative known for its multifaceted biological activities. It has been studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and inflammatory conditions. The compound operates through multiple signaling pathways, exhibiting effects on cell proliferation, apoptosis, and differentiation.

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that this compound reduces the expression of inflammatory mediators in response to lipopolysaccharide (LPS) stimulation .

Table 1: Anti-inflammatory Activity of this compound

| Study | Model | Concentration | Key Findings |

|---|---|---|---|

| Zhang et al. (2020) | RAW264.7 cells | 50–200 μM | Decreased TNF-α and IL-6 production |

| Li et al. (2021) | Mouse model | 10 mg/kg | Reduced paw swelling and inflammatory markers |

2. Anticancer Properties

This compound exhibits potent anticancer effects across various cancer cell lines. It induces apoptosis in lung cancer cells by modulating IAP family proteins and enhances the efficacy of chemotherapeutic agents like cisplatin in hepatocellular carcinoma cells .

Table 2: Anticancer Activity of this compound

| Cancer Type | Cell Line | Concentration | Mechanism |

|---|---|---|---|

| Lung Cancer | A549 | 25–100 μM | Induces apoptosis via IAP inhibition |

| Ovarian Cancer | A2780 | 50–200 μM | Triggers pyroptosis through gasdermin E cleavage |

| Glioblastoma | T98G | 200 μM | Regulates autophagy and apoptosis |

3. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. It has been shown to enhance cognitive function in animal models of neurodegeneration .

Case Study: Neuroprotection in Alzheimer's Disease Model

- Model : APP/PS1 transgenic mice

- Dosage : 5 mg/kg/day

- Findings : this compound treatment resulted in improved memory performance and reduced amyloid plaque deposition.

4. Osteogenic Activity

This compound promotes osteoblast proliferation and differentiation, making it a candidate for osteoporosis treatment. Studies indicate that it enhances bone mineral density (BMD) and stimulates new bone formation through activation of the BMP-2 signaling pathway .

Table 3: Osteogenic Activity of this compound

| Study | Model | Concentration | Key Findings |

|---|---|---|---|

| Li et al. (2002) | OVX Rat Model | 9 mg/kg | Prevented cancellous bone loss |

| Zhang et al. (2017) | MC3T3-E1 Cells | 0–100 μM | Increased ALP activity and mineralized nodule formation |

This compound's biological activities are mediated through several key signaling pathways:

- Wnt/β-catenin Pathway : this compound enhances β-catenin stability, promoting osteogenesis.

- BMP-2/Smad Pathway : It activates Smad1/5/8 phosphorylation, facilitating bone formation.

- PI3K/Akt Pathway : In cancer cells, this compound modulates this pathway to induce apoptosis and inhibit cell proliferation.

Eigenschaften

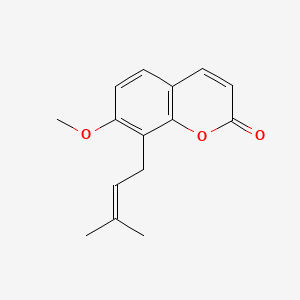

IUPAC Name |

7-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-6,8-9H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRLOUHOWLUMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197507 | |

| Record name | Osthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 12.0 mg/L at 30 °C, Practically insoluble in water, Soluble in aqueous alkalies, alcohol, chloroform, acetone, boiling petroleum ether | |

| Record name | Osthole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needle like crystals, Prisms from ether, White powder | |

CAS No. |

484-12-8 | |

| Record name | Osthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osthole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osthole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Osthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-one, 7-methoxy-8-(3-methyl-2-buten-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH1TI1759C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Osthole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83-84 °C | |

| Record name | Osthole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.